molecular formula C15H22N4O3 B12760848 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- CAS No. 80712-33-0

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl-

Cat. No.: B12760848
CAS No.: 80712-33-0
M. Wt: 306.36 g/mol
InChI Key: LRZJGQOJSXATEJ-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- typically involves multi-step organic reactions. Common starting materials include piperazine, phenol derivatives, and various carbonyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- has been studied for various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses, such as in the development of new drugs.

    Industry: Applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxamide derivatives: Compounds with similar core structures but different substituents.

    Phenol derivatives: Compounds with hydroxyl groups attached to aromatic rings.

Uniqueness

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- belongs to a class of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives that have shown promising biological activity, particularly in the inhibition of tyrosinase (TYR) and potential applications in treating melanin-related disorders .

In Vitro Studies

Research has demonstrated that compounds structurally similar to 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- exhibit significant inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR), which is often used as a model for human tyrosinase . The inhibition of tyrosinase is crucial in the regulation of melanin biosynthesis, making these compounds potential therapeutic agents for various skin disorders.

Key Findings:

  • The 4-hydroxyphenylpiperazine moiety serves as a primary pharmacophoric element for optimal binding within the catalytic site of tyrosinase .
  • The aromatic tail acts as a secondary pharmacophoric moiety, establishing favorable contacts with the hydrophobic area at the entrance of the catalytic cavity .

Structure-Activity Relationship

A series of compounds based on the (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone scaffold were synthesized and evaluated for their tyrosinase inhibitory activity. The following table summarizes some of the key findings:

CompoundIC50 (μM)Structural Features
1 (Precursor)28.94-(1-piperazinyl)phenol
7< 28.9Enhanced activity
10< 28.9Best compound in series
11< 28.9Enhanced activity
17< 28.9Enhanced activity
21< 28.9Enhanced activity

Compounds 7, 10, 11, 17, and 21 demonstrated superior inhibitory effects compared to the precursor compound 1, indicating that modifications to the aryl moiety generally improved interactions within the enzyme's catalytic site .

Cytotoxicity Assessment

The most promising compounds (7, 10, 11, 17, and 21) were subjected to cell viability assays using the MTT method to evaluate potential cytotoxicity .

Results:

  • All tested compounds showed no cytotoxic effects up to a concentration of 10 μM .
  • Compound 10, identified as the most potent in the series, maintained good cell viability up to 25 μM .

Cellular Tyrosinase Activity

Further experiments were conducted with compound 10 at 25 μM to assess its effects on cellular tyrosinase activity . While specific data for 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- were not provided, the structural analogs demonstrated promising results in inhibiting cellular tyrosinase activity.

Antioxidant Properties

In addition to tyrosinase inhibition, some compounds in this series exhibited antioxidant activity . This dual action of tyrosinase inhibition and antioxidant effects makes these compounds particularly interesting for potential dermatological applications.

The inhibition mechanism of these compounds on tyrosinase was determined to be competitive, as demonstrated by kinetic studies with compound 1 . This suggests that the 1-Piperazinecarboxamide derivatives likely compete with the natural substrate for binding to the enzyme's active site.

Properties

CAS No.

80712-33-0

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-4-(4-hydroxyphenyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C15H22N4O3/c1-16(2)14(21)17(3)15(22)19-10-8-18(9-11-19)12-4-6-13(20)7-5-12/h4-7,20H,8-11H2,1-3H3

InChI Key

LRZJGQOJSXATEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

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